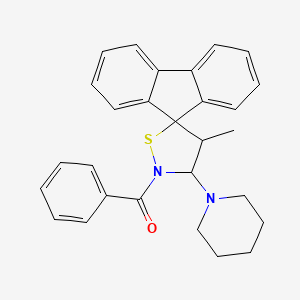

2'-Benzoyl-4'-methyl-3'-piperidin-1-ylspiro(fluorene-9,5'-isothiazolidine)

Description

2'-Benzoyl-4'-methyl-3'-piperidin-1-ylspiro(fluorene-9,5'-isothiazolidine) is a spirocyclic compound featuring a fluorene core fused to a five-membered isothiazolidine ring. Key structural attributes include:

- Spiro junction: The fluorene (a bicyclic aromatic system) is connected to the isothiazolidine ring via a spiro carbon, creating a rigid three-dimensional framework.

- Substituents: A benzoyl group at the 2' position, a methyl group at the 4' position, and a piperidin-1-yl moiety at the 3' position of the isothiazolidine ring.

This compound is hypothesized to exhibit biological activity due to structural similarities with pharmacologically active spiro derivatives, such as aldose reductase inhibitors .

Properties

CAS No. |

39593-88-9 |

|---|---|

Molecular Formula |

C28H28N2OS |

Molecular Weight |

440.6 g/mol |

IUPAC Name |

(4-methyl-3-piperidin-1-ylspiro[1,2-thiazolidine-5,9'-fluorene]-2-yl)-phenylmethanone |

InChI |

InChI=1S/C28H28N2OS/c1-20-26(29-18-10-3-11-19-29)30(27(31)21-12-4-2-5-13-21)32-28(20)24-16-8-6-14-22(24)23-15-7-9-17-25(23)28/h2,4-9,12-17,20,26H,3,10-11,18-19H2,1H3 |

InChI Key |

WHPNCDMCMIKLHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(N(SC12C3=CC=CC=C3C4=CC=CC=C24)C(=O)C5=CC=CC=C5)N6CCCCC6 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2’-Benzoyl-4’-methyl-3’-piperidin-1-ylspiro(fluorene-9,5’-isothiazolidine) involves multiple steps, typically starting with the preparation of the fluorene and isothiazolidine precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro linkage. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

2’-Benzoyl-4’-methyl-3’-piperidin-1-ylspiro(fluorene-9,5’-isothiazolidine) undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds derived from similar structures have shown significant antitumor activity against various human cancer cell lines. The National Cancer Institute (NCI) evaluates such compounds through in vitro assays, assessing their ability to inhibit cell growth. The results often indicate promising cytotoxic effects, suggesting that the compound may inhibit tumor cell proliferation effectively.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that derivatives with similar structural motifs exhibit significant inhibition against a range of pathogens, including bacteria and fungi. The mechanism of action typically involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Case Study 1: Anticancer Activity

In a study assessing the anticancer efficacy of structurally related compounds, a series of derivatives were synthesized and tested against a panel of cancer cell lines. The results demonstrated that certain modifications to the benzoyl and piperidine moieties enhanced the cytotoxicity profile significantly, achieving IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Evaluation

Another investigation focused on evaluating the antimicrobial properties of similar isothiazolidine derivatives. These compounds were subjected to well-diffusion and minimum inhibitory concentration (MIC) assays against various bacterial strains. The findings revealed that several derivatives exhibited potent antibacterial activity, particularly against Gram-positive bacteria.

Summary of Findings

| Property | Activity | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity against cancer cell lines | NCI Evaluation |

| Antimicrobial | Effective against multiple bacterial strains | Well-diffusion and MIC assays |

| Structure Activity Relationship | Modifications enhance biological activity | Comparative studies |

Mechanism of Action

The mechanism of action of 2’-Benzoyl-4’-methyl-3’-piperidin-1-ylspiro(fluorene-9,5’-isothiazolidine) involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .

Comparison with Similar Compounds

Table 1: Structural Comparison with Spiro-Fluorene Derivatives

Key Observations :

Key Observations :

- Iqbal et al.’s imidazolidinediones demonstrate potent aldose reductase inhibition (IC₅₀ < 2 µM), likely due to the electron-deficient dione ring interacting with the enzyme’s active site .

- The piperidinyl group in the target compound may improve blood-brain barrier penetration compared to Iqbal’s sulfonyl derivatives, which are more polar .

Physicochemical and Toxicological Properties

Table 3: Hazard and Environmental Impact Comparison

Key Observations :

- Unlike Methyl-3 Mercaptopropionate, which poses severe acute and chronic aquatic toxicity (EC₅₀ = 0.65 mg/L for algae), the target compound’s aromatic and non-ionic structure suggests lower environmental persistence .

- The piperidinyl group’s basicity may enhance water solubility, reducing bioaccumulation risks compared to hydrophobic analogues.

Biological Activity

The compound 2'-Benzoyl-4'-methyl-3'-piperidin-1-ylspiro(fluorene-9,5'-isothiazolidine) is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2'-Benzoyl-4'-methyl-3'-piperidin-1-ylspiro(fluorene-9,5'-isothiazolidine) is with a molecular weight of approximately 452.66 g/mol. The compound features a spiro structure, which contributes to its unique biological properties.

Structure

| Property | Value |

|---|---|

| Molecular Formula | C28H28N2OS |

| Molecular Weight | 452.66 g/mol |

| Chemical Structure | Spiro compound |

Pharmacological Properties

Research indicates that 2'-Benzoyl-4'-methyl-3'-piperidin-1-ylspiro(fluorene-9,5'-isothiazolidine) exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest significant efficacy in inhibiting microbial growth .

- Anticancer Potential : The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of cell cycle progression and apoptosis pathways .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity, which could be beneficial in treating inflammatory diseases. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : The compound could affect various signaling pathways related to cell survival and proliferation.

Case Studies

- Study on Antimicrobial Activity : A study conducted by researchers evaluated the antimicrobial efficacy of 2'-Benzoyl-4'-methyl-3'-piperidin-1-ylspiro(fluorene-9,5'-isothiazolidine) against multiple bacterial strains. Results indicated that the compound effectively inhibited growth at concentrations as low as 0.0625 mg/mL against Staphylococcus aureus .

- Cancer Cell Line Study : In a study assessing the anticancer properties, the compound was tested on various cancer cell lines, including breast and lung cancers. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

- Inflammation Model : Another study focused on the anti-inflammatory effects of the compound in a murine model of inflammation. The results indicated a marked reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.